

Spectroscopic Profile of Methyl Cycloheptanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl cycloheptanecarboxylate*

Cat. No.: *B1268168*

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl cycloheptanecarboxylate**, a key intermediate in various synthetic pathways. The document details available experimental data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines standardized experimental protocols for obtaining such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Core Data Presentation

The following tables summarize the key quantitative spectroscopic data for **methyl cycloheptanecarboxylate**.

Table 1: General and Physical-Chemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	PubChem CID 543492[1]
Molecular Weight	156.22 g/mol	PubChem CID 543492[1]
CAS Number	60433-00-3	PubChem CID 543492[1]
Appearance	Colorless Liquid (Expected)	General Chemical Knowledge
Boiling Point	94-96 °C at 15 Torr	[2]

Table 2: ¹H NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	-OCH ₃
~2.35	Multiplet	1H	-CH(C=O)-
~1.80 - 1.40	Multiplet	12H	Cycloheptane ring - CH ₂ -

Note: Experimental ¹H NMR data for **methyl cycloheptanecarboxylate** is not readily available in public spectral databases. The predicted values are based on typical chemical shifts for methyl esters and cycloalkane protons.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Source
(Specific data not available)	C=O (Ester)	Expected ~176 ppm
(Specific data not available)	-OCH ₃	Expected ~51 ppm
(Specific data not available)	-CH(C=O)-	Expected ~45 ppm
(Specific data not available)	Cycloheptane ring -CH ₂ -	Expected in the range of 25-35 ppm

Note: A link to a ^{13}C NMR spectrum is available on PubChem, but the actual peak values are not explicitly listed in the search results. The expected chemical shifts are based on analogous structures.

Table 4: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~1735	Strong	C=O Stretch (Ester)
~2930, ~2860	Strong	C-H Stretch (Aliphatic)
~1450	Medium	-CH $_2$ - Scissoring
~1200	Strong	C-O Stretch (Ester)

Note: Specific experimental IR spectra for **methyl cycloheptanecarboxylate** were not found in the searched databases. The listed values are characteristic absorption frequencies for aliphatic methyl esters.

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment	Source
156	(Data not available)	[M] $^+$ (Molecular Ion)	PubChem CID 543492[1]
(Data not available)	(Data not available)	Fragmentation Ions	PubChem CID 543492[1]

Note: PubChem indicates the availability of GC-MS data. The molecular ion peak is expected at m/z 156, corresponding to the molecular weight of the compound. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH $_3$, M-31) and the carboxyl group (-COOCH $_3$, M-59).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be applied to the analysis of **methyl cycloheptanecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl cycloheptanecarboxylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , deuterated chloroform) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Acquire the ^1H NMR spectrum using a standard single-pulse sequence.
 - Typical parameters include a $30\text{--}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **methyl cycloheptanecarboxylate** is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:

- Obtain a background spectrum of the clean salt plates.
- Place the salt plates with the sample in the spectrometer's sample holder.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

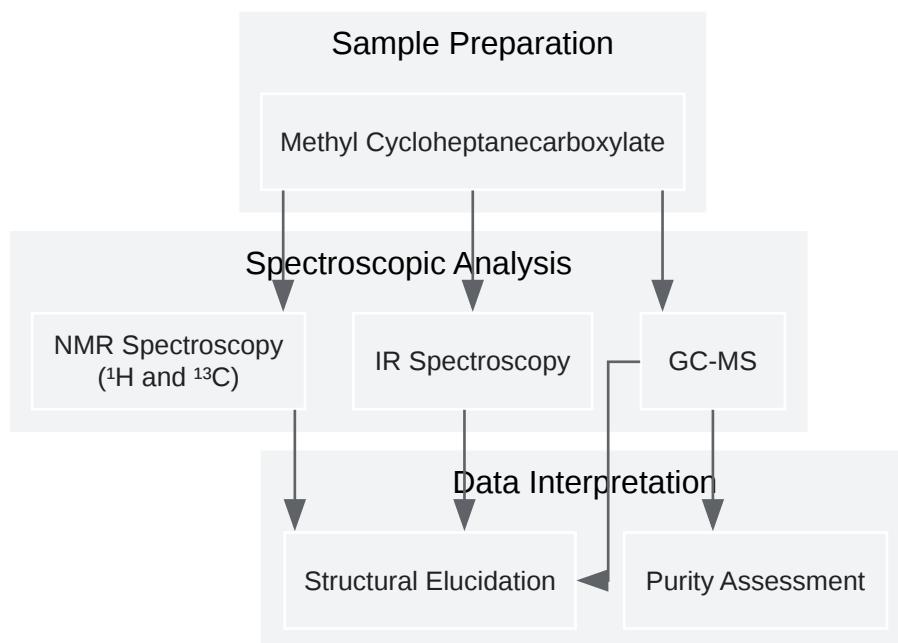
- Sample Preparation: Prepare a dilute solution of **methyl cycloheptanecarboxylate** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC injection port.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - The temperature of the column is ramped according to a set program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- MS Detection:
 - As the separated components elute from the GC column, they enter the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI).
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

Mandatory Visualization

Chemical Structure of Methyl Cycloheptanecarboxylate

Caption: Chemical structure of **methyl cycloheptanecarboxylate**.

Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of **methyl cycloheptanecarboxylate**.

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